molecular formula C10H11NO3 B13004933 4-Amino-2-cyclopropoxybenzoic acid

4-Amino-2-cyclopropoxybenzoic acid

Cat. No.: B13004933
M. Wt: 193.20 g/mol
InChI Key: RGCVULBBOPTRAV-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropoxybenzoic acid is an organic compound characterized by the presence of an amino group, a cyclopropoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-cyclopropoxybenzoic acid typically involves the introduction of the cyclopropoxy group onto a benzoic acid derivative, followed by the introduction of the amino group. One common method involves the cyclopropanation of a suitable benzoic acid precursor, followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using cyclopropyl halides and benzoic acid derivatives, followed by catalytic hydrogenation to reduce nitro groups to amino groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

4-Amino-2-cyclopropoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropoxy group may enhance the compound’s stability and binding affinity to target proteins, leading to specific biological effects.

Comparison with Similar Compounds

    4-Aminobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Cyclopropoxybenzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding.

    4-Amino-2-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and stability.

Uniqueness: 4-Amino-2-cyclopropoxybenzoic acid is unique due to the presence of both the amino and cyclopropoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-amino-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H11NO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H,12,13)

InChI Key

RGCVULBBOPTRAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)N)C(=O)O

Origin of Product

United States

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